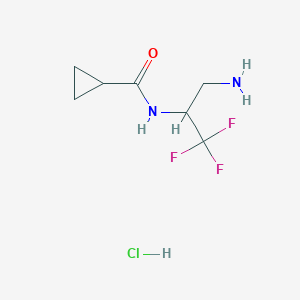

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride

Description

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a cyclopropane-based carboxamide derivative featuring a trifluoromethyl group and a primary amine moiety. The compound’s structure combines a cyclopropanecarboxamide core with a 3-amino-1,1,1-trifluoropropan-2-yl substituent, which is protonated as a hydrochloride salt to enhance solubility and stability.

Key structural attributes include:

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

- Primary amine: Facilitates salt formation (hydrochloride) and hydrogen-bonding interactions.

This compound is cataloged by suppliers like Enamine Ltd and CymitQuimica, with derivatives priced for research use (e.g., 50 mg for €529) .

Properties

IUPAC Name |

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5(3-11)12-6(13)4-1-2-4;/h4-5H,1-3,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYONFENOHRKUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride can be achieved through several routes. One common method involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Physicochemical Comparison

Analysis of Structural Modifications and Implications

a) Trifluoromethyl vs. Difluoromethyl Groups

The trifluoromethyl group in the parent compound increases lipophilicity compared to the difluoromethyl group in the (1R,2R)-stereoisomer . However, the difluoromethyl analogue incorporates a sulfonyl group, significantly raising its polar surface area (PSA: 97.64 Ų) and likely improving aqueous solubility. The trifluoromethyl group’s stronger electron-withdrawing nature may enhance metabolic resistance compared to difluoromethyl .

b) Cyclopropane Modifications

- Sulfonyl vs. Carboxamide Linkers: The sulfonyl group in introduces a polar, hydrogen-bond acceptor, whereas the carboxamide in the parent compound acts as both donor and acceptor.

- Aromatic Substitutions : The chlorophenyl derivative replaces the trifluoropropanamine chain with a chlorinated aromatic ring, favoring hydrophobic interactions in target binding.

c) Amine Functionalization

Biological Activity

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClF3N2O

- CAS Number : 122150051

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of certain enzymatic pathways involved in cellular processes.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

- Cell Cycle Regulation : The compound may influence cell cycle checkpoints, promoting apoptosis in cancer cells.

Biological Activity Data

Table 1: Biological Activity Overview

Case Study 1: Cancer Cell Line Testing

In vitro studies conducted on HepG2 (liver) and MCF-7 (breast) cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. The IC50 values were found to be 21.00 µM and 26.10 µM respectively, indicating a potent effect against these cell lines while maintaining selectivity towards normal cells.

Case Study 2: VEGFR-2 Inhibition

A recent investigation into the compound's ability to inhibit VEGFR-2 revealed an IC50 value of 65 nM. This suggests strong potential for therapeutic application in treating angiogenesis-related diseases such as cancer.

ADMET Analysis

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were evaluated to assess the compound's viability for therapeutic use:

- Absorption : High oral bioavailability predicted.

- Distribution : Moderate tissue distribution expected due to lipophilicity.

- Metabolism : Likely hepatic metabolism with potential for drug-drug interactions.

- Excretion : Primarily renal excretion anticipated.

- Toxicity : Mild toxicity noted; further studies required to evaluate long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.